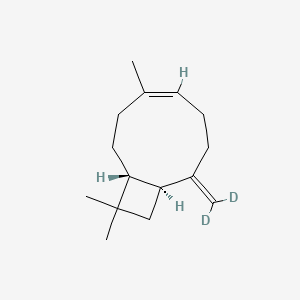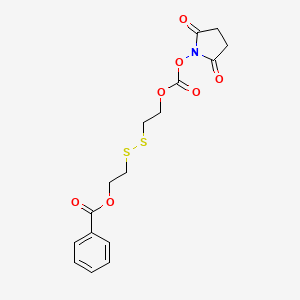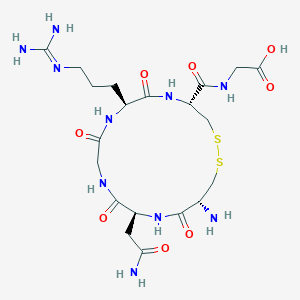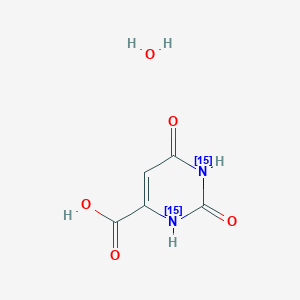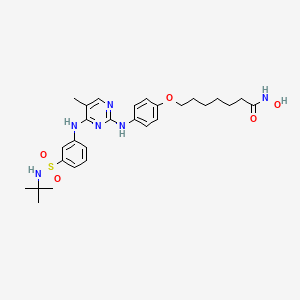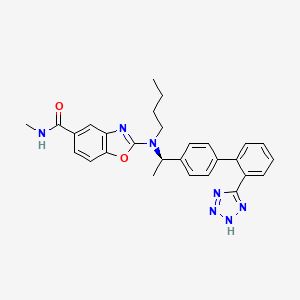
ChemR23-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ChemR23-IN-1 is a chemical compound known for its inhibitory action on the ChemR23 receptor, a G protein-coupled receptor. This receptor is involved in various physiological processes, including inflammation and immune response. This compound has shown significant potential in blocking chemerin-triggered chemotaxis in vitro, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ChemR23-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. typical synthetic methods for such inhibitors involve:
Formation of Core Structure: This step often involves the use of palladium-catalyzed cross-coupling reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ChemR23-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
ChemR23-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the ChemR23 receptor and its role in various chemical processes.
Biology: Helps in understanding the biological functions of ChemR23, including its role in immune response and inflammation.
Medicine: Potential therapeutic applications in treating diseases related to inflammation and immune dysregulation.
Industry: Used in the development of new drugs targeting the ChemR23 receptor.
Mechanism of Action
ChemR23-IN-1 exerts its effects by inhibiting the ChemR23 receptor. This receptor is activated by ligands such as chemerin and resolvin E1, which play roles in inflammation and immune response. By blocking this receptor, this compound prevents the downstream signaling pathways that lead to inflammation and immune cell migration .
Comparison with Similar Compounds
Similar Compounds
Chemerin-9: Another ligand for the ChemR23 receptor, but acts as an agonist rather than an inhibitor.
Resolvin E1: A lipid mediator that also activates the ChemR23 receptor.
Uniqueness
ChemR23-IN-1 is unique in its ability to selectively inhibit the ChemR23 receptor with high potency, making it a valuable tool for studying the receptor’s role in various physiological processes and for potential therapeutic applications .
Properties
Molecular Formula |
C28H29N7O2 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[butyl-[(1R)-1-[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]ethyl]amino]-N-methyl-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C28H29N7O2/c1-4-5-16-35(28-30-24-17-21(27(36)29-3)14-15-25(24)37-28)18(2)19-10-12-20(13-11-19)22-8-6-7-9-23(22)26-31-33-34-32-26/h6-15,17-18H,4-5,16H2,1-3H3,(H,29,36)(H,31,32,33,34)/t18-/m1/s1 |
InChI Key |
GZKNEPIIFJDVNG-GOSISDBHSA-N |
Isomeric SMILES |
CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)[C@H](C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CCCCN(C1=NC2=C(O1)C=CC(=C2)C(=O)NC)C(C)C3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)
